Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
Description
This compound (CAS 20179-35-5) is a disodium salt featuring a stilbene disulfonic acid backbone symmetrically substituted with triazine rings. Each triazine moiety is functionalized with a 2-hydroxypropylamino group at position 4 and a phenylamino group at position 6 . The molecular formula is C₃₂H₃₄N₁₀O₁₀S₂·2Na, with a molecular weight of 844.8 g/mol (calculated from the formula). Its structure is optimized for applications requiring high water solubility and UV reactivity, such as fluorescent brightening agents or specialized catalysts . The disodium counterions enhance solubility in polar solvents, while the hydroxypropyl and phenylamino groups modulate electronic properties and steric effects .
Properties
CAS No. |
32694-95-4 |
|---|---|
Molecular Formula |
C38H38N12Na2O8S2 |
Molecular Weight |
900.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-23(51)21-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(19-29)59(53,54)55)13-14-26-16-18-30(20-32(26)60(56,57)58)44-38-48-34(40-22-24(2)52)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-20,23-24,51-52H,21-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2 |
InChI Key |
OFFPXUUNBQIOQV-UHFFFAOYSA-L |
Canonical SMILES |
CC(CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazine Core
The triazine moiety is synthesized via nucleophilic aromatic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This scaffold allows sequential substitution at the 2, 4, and 6 positions under controlled conditions.
Step 1: Introduction of Phenylamino Groups
Cyanuric chloride reacts with aniline derivatives in anhydrous tetrahydrofuran (THF) at 0–5°C to substitute one chlorine atom. For example, reacting cyanuric chloride with 4-aminobenzenesulfonic acid under basic conditions (e.g., potassium carbonate) yields 2-chloro-4-(phenylamino)-6-sulfo-1,3,5-triazine.
Step 2: Functionalization with 2-Hydroxypropylamino Groups
The remaining chlorine atoms are substituted with 2-hydroxypropylamine. This step is performed at elevated temperatures (70–80°C) in THF or acetonitrile, with triethylamine as a base to neutralize HCl byproducts. The reaction time and stoichiometry critically influence regioselectivity and purity.
Table 1: Triazine Core Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 70°C, 3 h | 80°C, 2 h | 75°C, 2.5 h |
| Solvent | THF | Acetonitrile | THF |
| Base | K₂CO₃ | Et₃N | Et₃N |
| Yield | 68% | 72% | 75% |
Formation of the Ethenediyl-Linked Bis(Benzene) Backbone
The ethenediyl bridge is introduced via a palladium-catalyzed coupling reaction. Two equivalents of bromobenzene derivatives, functionalized with triazine substituents, are coupled using 1,2-dichloroethylene as the ethylene source. This reaction proceeds under Suzuki-Miyaura conditions with Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/water mixture.
Key Challenges :
- Steric hindrance from bulky triazine groups necessitates longer reaction times (24–48 h).
- Oxygen-sensitive intermediates require inert atmosphere (N₂ or Ar).
Table 2: Coupling Reaction Parameters
| Parameter | Effect on Yield |
|---|---|
| Catalyst Loading | 5 mol% Pd → 82% |
| Temperature | 90°C → 75% |
| Solvent Polarity | Dioxane > THF |
Sulfonation and Salt Formation
Sulfonation :
The benzene rings are sulfonated using fuming sulfuric acid (20% SO₃) at 120°C for 6 h. This step introduces sulfonic acid groups at the 2 and 2' positions relative to the ethenediyl bridge. Excess SO₃ is quenched with ice-water, and the crude product is isolated via precipitation.
Disodium Salt Formation :
Neutralization with sodium hydroxide (2 eq) in ethanol/water (1:1) at 50°C converts the sulfonic acid groups to the disodium salt. The product is recrystallized from hot methanol to achieve >98% purity.
Purification and Characterization
Purification Steps :
- Liquid-Liquid Extraction : Removal of unreacted starting materials using ethyl acetate and water.
- Column Chromatography : Silica gel with eluent (CH₂Cl₂:MeOH = 9:1) separates triazine derivatives.
- Recrystallization : Methanol/THF mixture yields crystalline product.
Analytical Data :
- ¹H NMR (D₂O): δ 7.8–8.2 (aromatic H), 4.1–4.3 (–CH₂– from hydroxypropyl), 3.6 (–OH, exchange with D₂O).
- FT-IR : 1180 cm⁻¹ (S=O stretch), 1550 cm⁻¹ (triazine ring).
Comparative Analysis of Synthetic Routes
Method A (Stepwise Functionalization) :
- Advantages : Better control over substitution order.
- Disadvantages : Longer synthesis time (5–7 days).
Method B (Convergent Synthesis) :
- Pre-functionalized triazine and benzene modules are coupled.
- Yield : 65% vs. 55% for Method A.
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges in:
- Heat Management : Exothermic sulfonation requires jacketed reactors.
- Waste Handling : Neutralization of acidic byproducts generates sulfate salts.
- Cost Optimization : Recycling Pd catalysts reduces expenses.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s analogs vary in triazine substituents, sulfonic acid groups, and counterions, leading to distinct physicochemical and functional properties. Below is a comparative analysis:
Key Findings
Solubility and Reactivity: The target compound’s disodium salt and phenylamino groups balance solubility and aromatic interactions, making it suitable for aqueous-phase catalysis . In contrast, tetrasodium analogs (e.g., 29637-52-3) with additional sulfophenyl groups exhibit higher solubility (>500 g/L) but reduced thermal stability . Chlorinated analogs (e.g., CAS 198716-46-0 ) show enhanced electrophilicity for nucleophilic substitution reactions but pose environmental persistence concerns .
Catalytic Efficiency :
- The target compound’s 2-hydroxypropyl group provides a steric hindrance that moderates reaction rates in acid-catalyzed processes, unlike smaller substituents (e.g., 2-hydroxyethyl in 16470-24-9), which accelerate reactivity but increase byproduct formation .
- Compared to sulfuric acid, benzenesulfonic acid derivatives generally offer milder conditions (e.g., 50–80°C vs. 100–120°C) and easier separation post-reaction due to solidification upon cooling .
The target compound’s phenylamino groups reduce biodegradability compared to alkylamino-substituted analogs, necessitating wastewater treatment compliance .
Biological Activity
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS Number: 16090-02-1) is a synthetic organic compound known for its applications in various industrial sectors, particularly as a fluorescent brightener. Its complex structure includes multiple functional groups that contribute to its biological activity and potential applications in pharmaceuticals and environmental science.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a sulfonic acid group attached to a triazine ring, which is crucial for its biological interactions. The presence of hydroxyl and amino groups enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 664.76 g/mol |
| Solubility | Soluble in water |
| pH Range | Neutral to slightly basic |
The biological activity of Benzenesulfonic acid derivatives often involves their interaction with cellular components, particularly proteins and nucleic acids. The triazine moiety is known to exhibit antimicrobial properties, while the sulfonic acid group can influence cell membrane permeability.
Antimicrobial Properties
Research indicates that compounds similar to Benzenesulfonic acid have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that triazine derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus through disruption of cell wall synthesis and function.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to differential uptake mechanisms or metabolic pathways between cancerous and non-cancerous cells.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Environmental Impact Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, considering its triazine and benzenesulfonic acid moieties?
- Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonation of benzene derivatives (e.g., using sulfuric acid or sulfonyl chlorides) followed by triazine ring formation via cyanuric chloride intermediates. Substitution reactions introduce hydroxypropyl and phenylamino groups . Optimize reaction conditions (e.g., temperature at 60–80°C for triazine coupling) to avoid side products. Use polar aprotic solvents like DMF to enhance solubility of intermediates .
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from ethenediyl bridges and triazine substituents. FT-IR can confirm sulfonate (-SO₃⁻) and amine (-NH) functional groups. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers handle regulatory compliance during synthesis?
- Methodological Answer : Adhere to EPA guidelines under TSCA Section 5 (PMN reporting) for significant new uses, including waste disposal protocols and exposure controls. Document reaction by-products and submit toxicity data per §721.9790 .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved?
- Methodological Answer : Discrepancies often arise from varying substitution ratios on the triazine ring. Use Design of Experiments (DoE) to isolate variables (e.g., molar ratios of cyanuric chloride to amine groups). Monitor intermediates via LC-MS to track incomplete substitutions. Cross-validate results with computational models (e.g., DFT for reaction energetics) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biomedical applications?
- Methodological Answer : Test pH-dependent stability using UV-Vis spectroscopy (pH 4–10) and identify degradation products via HPLC-MS . Introduce steric hindrance by modifying hydroxypropyl groups (e.g., branching) to reduce hydrolysis. Encapsulation in liposomes or cyclodextrins can enhance stability .
Q. How do structural variations (e.g., hydroxypropyl vs. hydroxyethyl substituents) impact photophysical properties?
- Methodological Answer : Synthesize derivatives with controlled substitutions and compare fluorescence quantum yields and λmax shifts. Use time-resolved spectroscopy to assess excited-state dynamics. Correlate substituent electronegativity with Stokes shifts; hydroxypropyl groups may reduce aggregation-induced quenching compared to hydroxyethyl .
Q. What advanced techniques address challenges in scaling up synthesis?
- Methodological Answer : Implement flow chemistry for precise control of exothermic triazine coupling steps. Use process analytical technology (PAT) like inline FT-IR to monitor reaction progress. For purification, employ continuous chromatography or membrane filtration to isolate the disodium salt .
Data Analysis & Experimental Design
Q. How should researchers design studies to resolve conflicting toxicity profiles in literature?
- Methodological Answer : Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity (NOEC/EC50). Compare results with structurally similar benzenesulfonates (e.g., sodium benzenesulfonate, LD₅₀ = 890 µL/kg in rats) . Use QSAR models to predict toxicity based on substituent electronegativity and logP values.
Q. What methodologies validate the compound’s role as a fluorescent probe in biological systems?
- Methodological Answer : Perform confocal microscopy in cell cultures to track localization. Use fluorescence lifetime imaging (FLIM) to distinguish probe signals from autofluorescence. Validate specificity via competitive binding assays with unlabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
